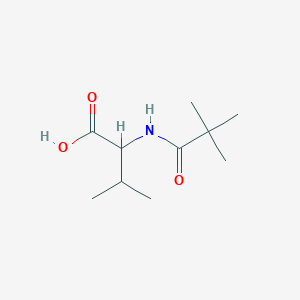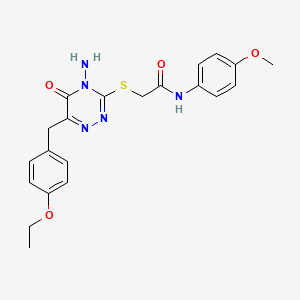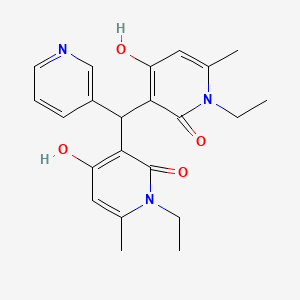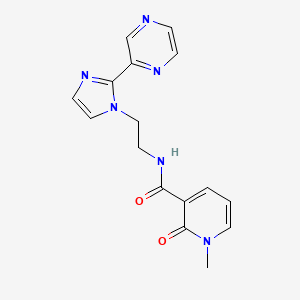![molecular formula C11H11F2NO B2416865 N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide CAS No. 2248964-15-8](/img/structure/B2416865.png)
N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide is an organic compound characterized by the presence of difluoro and methyl substituents on a phenyl ring, which is further connected to a prop-2-enamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide typically involves the reaction of 2,6-difluoro-4-methylbenzylamine with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The difluoro and methyl groups on the phenyl ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-methylphenyl oxides, while reduction could produce difluoro-methylphenyl amines.
科学的研究の応用
N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The difluoro and methyl groups on the phenyl ring may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The prop-2-enamide group can also play a role in its biological effects by interacting with cellular pathways.
類似化合物との比較
Similar Compounds
N-[(2,6-Difluoro-4-methylphenyl)methyl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
N-[(2,6-Difluoro-4-methylphenyl)methyl]but-2-enamide: Similar structure but with a but-2-enamide group instead of a prop-2-enamide group.
Uniqueness
N-[(2,6-Difluoro-4-methylphenyl)methyl]prop-2-enamide is unique due to the specific combination of difluoro and methyl substituents on the phenyl ring and the presence of a prop-2-enamide group. This unique structure may confer distinct chemical and biological properties compared to its similar compounds.
特性
IUPAC Name |
N-[(2,6-difluoro-4-methylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c1-3-11(15)14-6-8-9(12)4-7(2)5-10(8)13/h3-5H,1,6H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUJYPLZADVCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)CNC(=O)C=C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B2416786.png)
![1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol](/img/structure/B2416788.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acrylamide](/img/structure/B2416789.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-methylpropanenitrile](/img/structure/B2416791.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2416795.png)
![4,6-Dimethyl-2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)nicotinamide](/img/structure/B2416796.png)



![N-(1-cyanocyclobutyl)-3-({6-methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzamide](/img/structure/B2416802.png)
![3-[3-(2-fluorophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2416805.png)
